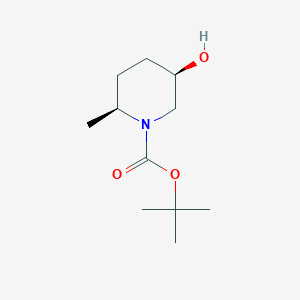

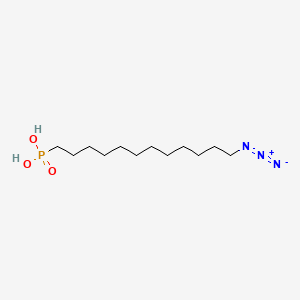

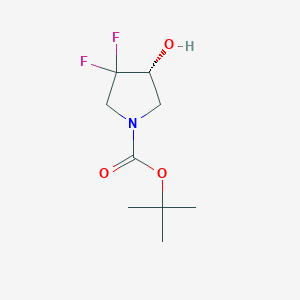

t-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “t-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate” is a synthetic compound that is used in a variety of scientific research applications . It is a common reagent in organic chemistry, and is used as a catalyst in a variety of reactions.

Synthesis Analysis

The synthesis of this compound involves complex organic chemistry processes. One such process involves the use of N-alkylpiperidones, aniline, propionic acid, and various aliphatic isocyanides . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of this compound is influenced by several factors including the steric complementarity between the lipase topological structure and its substrate, the regional structural flexibility, the hydrogen bonds between the residues around the catalytic site and the tetrahedral intermediates, and the electrostatic interactions between surface residues .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, propene homopolymers have been produced by employing three C1-symmetric metallocene molecules, each having t-butyl substituent(s) on the Cp, on the fluorenyl or on both aromatic moieties activated with methylaluminoxane at different polymerization temperatures and monomer concentrations .Scientific Research Applications

Biodegradation and Environmental Fate

- Biodegradation of Ethers : Research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial capacity to degrade ethers, potentially applicable to similar compounds. This process involves aerobic and cometabolism pathways, with microorganisms capable of utilizing ETBE as a carbon and energy source. The presence of co-contaminants can either limit or enhance the biodegradation process (Thornton et al., 2020).

Chemical and Physicochemical Analysis

- Chiral Thin-Layer Chromatography : Chiral Thin-Layer Chromatography (TLC) has been reviewed for its application in enantioresolution of racemic and scalemic mixtures, which might be relevant for studying the specific enantiomers of the compound . Chiral TLC has proven to be a valuable tool for analyzing the dynamic phenomena of spontaneous oscillatory chiral conversion with low molecular weight carboxylic acids, potentially applicable to the analysis of t-Butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (Sajewicz & Kowalska, 2017).

Extraction and Separation Technologies

- Three-Phase Partitioning (TPP) : TPP is an emerging nonchromatographic bioseparation technology that has been applied for the extraction, separation, and purification of bioactive molecules from natural sources. This technique is characterized by its rapidity, efficiency, economy, scalability, and green profile. TPP's versatility suggests potential applications in separating and purifying specific compounds like this compound for use in food, cosmetics, and medicine (Yan et al., 2018).

properties

IUPAC Name |

tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)